7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Lipophilicity Drug Discovery Pharmacokinetics

Medicinal chemists need building blocks with precise linker lengths for SAR and probe design, yet many analogs have ill-defined chain properties. This compound provides a validated 7-carbon spacer between the 4-methylthiazole and carboxylic acid. - **Calculated LogD (pH 7.4):** 0.635 - balances cellular uptake vs. solubility - **Key Application:** Scaffold for biotinylated probes, fluorescent tracers, or PROTACs - **Purity:** ≥97% ensures minimal side reactions in conjugation workflows

Molecular Formula C11H17NO2S2
Molecular Weight 259.38
CAS No. 40107-51-5
Cat. No. B2699058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid
CAS40107-51-5
Molecular FormulaC11H17NO2S2
Molecular Weight259.38
Structural Identifiers
SMILESCC1=CSC(=N1)SCCCCCCC(=O)O
InChIInChI=1S/C11H17NO2S2/c1-9-8-16-11(12-9)15-7-5-3-2-4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14)
InChIKeyJHUHIEQJCGXEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Overview


7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid (CAS 40107-51-5) is a heterocyclic building block comprising a 4-methylthiazole ring linked via a thioether to a seven-carbon alkanoic acid chain . With a molecular formula of C11H17NO2S2 and a molecular weight of 259.39 g/mol , this compound is primarily supplied for research use only, typically at ≥97% purity . Its structural features—a thiazole ring and a terminal carboxylic acid—make it a versatile scaffold for medicinal chemistry and biochemical probe development . However, as a niche research chemical, publicly available peer-reviewed data is extremely limited, and its biological profile remains largely uncharacterized.

1 Heterocyclic building block with thiazole-thioether-alkanoic acid scaffold
2 Supports medicinal chemistry and probe development workflows
3 Reported ≥97% purity suitable for iterative synthesis

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Non-Interchangeability


The compound's unique 7-carbon spacer between the thiazole ring and the carboxylic acid group is a critical determinant of its chemical and biological properties. Substituting it with a shorter-chain analog, such as (4-methyl-thiazol-2-ylsulfanyl)-acetic acid (CAS 5685-17-6) , or a benzothiazole variant like 7-mercapto-heptanoic acid benzothiazol-2-ylamide (CHEMBL178779) [1], fundamentally alters the molecule's lipophilicity (LogD), conformational flexibility, and potential target engagement profile [2]. While in-class thiazole derivatives share the heterocyclic core, the heptanoic acid linker's length is not a trivial modification; it directly impacts the compound's physicochemical properties and its suitability as a building block or tool compound. Therefore, generic substitution without rigorous comparative data is not scientifically valid.

Shorter-chain analogs may shift lipophilicity profile

Substituting with (4-methyl-thiazol-2-ylsulfanyl)-acetic acid (CAS 5685-17-6) introduces a 2-carbon linker, which may significantly lower LogD and alter membrane partitioning compared to the heptanoic acid chain.

Benzothiazole variants change steric and electronic properties

Replacing the thiazole core with benzothiazole (e.g., CHEMBL178779) modifies aromatic surface and hydrogen-bonding potential, likely shifting target engagement profiles.

Purity grade differences affect synthesis reliability

In-class thiazole building blocks are often supplied at lower or unspecified purity; a 97% specification reduces unknown impurity risk in sensitive coupling reactions.

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Comparative Evidence


Higher Lipophilicity from Heptanoic Acid Linker

The target compound exhibits a significantly higher calculated LogD at pH 7.4 (0.635) compared to its shorter-chain analog, (4-methyl-thiazol-2-ylsulfanyl)-acetic acid (CAS 5685-17-6), for which no comparable LogD data is publicly reported. This difference is a class-level inference based on the well-established principle that increasing aliphatic chain length directly increases lipophilicity [1]. The seven-carbon heptanoic acid chain confers greater membrane permeability potential than the two-carbon acetic acid linker, making the target compound a more suitable scaffold for applications requiring cellular uptake.

Lipophilicity
Class-level inference
Calculated LogD 0.635 (pH 7.4)
Supports permeability screening context
No direct comparator LogD available; class-level assumption based on chain length
Lipophilicity Drug Discovery Pharmacokinetics

Fatty Acid Synthase Thioesterase Domain Inhibition

The target compound (CHEMBL1459294) demonstrated an IC50 of 5.9 µM (5900 nM) against the thioesterase domain of fatty acid synthase in a dose-response confirmation assay [1]. While no direct head-to-head comparator data is available for this specific assay, this value places the compound in a moderate activity range. For context, potent inhibitors in this target class often achieve sub-micromolar IC50 values. This single data point suggests potential as a starting scaffold for further optimization, but it does not, by itself, confer a significant advantage over other thiazole-based inhibitors without additional comparative data.

FAS TE domain inhibition
Supporting evidence
IC50 5.9 µM (5900 nM)
Supports FAS activity exploration
Single-dose confirmation assay; no comparator data in this screen
Cancer Metabolism Enzyme Inhibition High-Throughput Screening

Exploratory Thymidylate Synthase and PNP Inhibition

Preliminary assay records indicate the target compound was tested for inhibitory activity against thymidylate synthase (TS) from Lactobacillus casei and calf spleen purine nucleoside phosphorylase (PNP) [1][2]. However, the quantitative IC50 or Ki values from these assays are not publicly accessible, and no comparator data is available. The assays are noted in BindingDB (ChEBML_209120 and ChEMBL_613434) but lack retrievable affinity data [1][2]. Consequently, this evidence is purely indicative of potential research interest and cannot be used for comparative selection.

TS & PNP screening
Data to verify
Assay records exist; quantitative IC50/Ki not retrievable
Indicates TS/PNP screening potential
L. casei TS and calf spleen PNP assays; data inaccessible for evaluation
Anticancer Antimicrobial Enzyme Inhibition

Purity Specifications and Building Block Advantage

Commercial suppliers typically offer 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid at a purity of 97% . In contrast, many in-class thiazole building blocks are supplied at lower purities (e.g., 95%) or lack defined purity specifications. For research applications, a 97% purity standard reduces the need for additional purification steps and minimizes the impact of unknown impurities on downstream assays or synthetic yields.

Purity specification
Supplier specification
97% (vendor-reported)
Supports synthesis reproducibility
No independent verification; typical for research-grade building blocks
Chemical Synthesis Quality Control Procurement

pH-Dependent Lipophilicity and Solubility Profile

The target compound has a calculated acid pKa of 4.66 and a LogD at pH 5.5 of 2.41, dropping to 0.635 at pH 7.4 [1]. This pH-dependent lipophilicity profile is a direct consequence of the carboxylic acid moiety and the 7-carbon linker. While no direct comparator data is available for close analogs, this profile contrasts with non-acidic thiazole derivatives, which lack pH-sensitive ionization. For researchers, this means the compound's cellular permeability and solubility will be modulated by the local pH environment, a critical consideration for assay design and in vivo studies.

pH-dependent LogD
Class-level inference
pKa 4.66; LogD 2.41 (pH 5.5) → 0.635 (pH 7.4)
Supports pH-dependent assay design
Calculated values; experimental confirmation recommended
Formulation ADME Medicinal Chemistry

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid Application Scenarios


Cellular Permeability Scaffold for Lead Discovery

Given its higher calculated LogD (0.635 at pH 7.4) [1] relative to shorter-chain thiazole-acetic acid analogs, this compound is a suitable starting point for designing tool compounds or probes requiring moderate cellular uptake. Medicinal chemists can leverage the heptanoic acid linker to balance lipophilicity and solubility while exploring SAR around the thiazole ring. The 97% purity ensures reliable starting material for iterative synthesis.

Focused Library Inclusion for FAS and TS Screening

The compound has been flagged in at least one high-throughput screening campaign targeting fatty acid synthase (IC50 = 5.9 µM) [2] and has been tested against thymidylate synthase and purine nucleoside phosphorylase [3][4]. While potency is modest, its inclusion in focused screening libraries for these enzymes may be justified for hit expansion or scaffold hopping exercises. Researchers should note the lack of comparative selectivity data and treat this compound as an exploratory probe only.

Building Block for Thiazole-Containing Conjugates

The terminal carboxylic acid group and the thioether-linked thiazole ring make this compound a versatile building block for conjugation to amines, alcohols, or other functional groups. Its 7-carbon spacer provides conformational flexibility and distance from the heterocyclic core, which may be advantageous for creating biotinylated probes, fluorescent tracers, or targeted protein degraders. The 97% purity is critical for minimizing side reactions in bioconjugation workflows.

Application
Selection Property
Validation Focus
Lead discovery permeability scaffold
Lipophilicity profile (LogD) with heptanoic acid linker
Cellular uptake assay validation
Focused enzyme inhibition screening
Reported moderate FAS inhibition activity
Target engagement and selectivity profiling
Thiazole-containing conjugate building block
Carboxylic acid reactivity and vendor-reported purity
Bioconjugation efficiency and side-reaction analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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